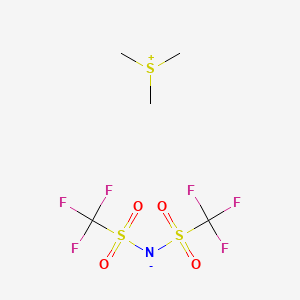
bis(trifluoromethylsulfonyl)azanide;trimethylsulfanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(trifluoromethylsulfonyl)azanide;trimethylsulfanium is a compound known for its unique properties and applications in various fields. It is commonly used in organic synthesis and as an ionic liquid. The compound is characterized by its strong solubility in common organic solvents and its stability under typical experimental conditions .
Preparation Methods
The synthesis of bis(trifluoromethylsulfonyl)azanide;trimethylsulfanium typically involves the reaction of a base metal salt complex with trifluoromethanesulfonyl imide. The reaction conditions often require an inert atmosphere and room temperature to ensure the stability of the product . Industrial production methods may involve scaling up this reaction with appropriate safety and environmental controls to handle the reagents and by-products.
Chemical Reactions Analysis
Bis(trifluoromethylsulfonyl)azanide;trimethylsulfanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, often using strong oxidizing agents.
Reduction: It can also be reduced, typically using reducing agents like lithium aluminum hydride.
Substitution: The compound is known to participate in nucleophilic substitution reactions, where common reagents include alkyl halides and conditions may involve solvents like acetonitrile[][3].
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can produce a variety of substituted azanides.
Scientific Research Applications
Bis(trifluoromethylsulfonyl)azanide;trimethylsulfanium has a wide range of applications in scientific research:
Biology: The compound’s stability and solubility make it useful in various biological assays and experiments.
Mechanism of Action
The mechanism by which bis(trifluoromethylsulfonyl)azanide;trimethylsulfanium exerts its effects involves its ability to act as a catalyst and solvent. Its molecular structure allows it to interact with various substrates and reagents, facilitating reactions through phase transfer catalysis. The compound’s ionic nature enables it to stabilize transition states and intermediates, thereby enhancing reaction rates and selectivity .
Comparison with Similar Compounds
Bis(trifluoromethylsulfonyl)azanide;trimethylsulfanium can be compared with other similar compounds such as:
Bis(trifluoromethylsulfonyl)azanide;tributyl(methyl)ammonium: Similar in structure but with different alkyl groups, affecting solubility and reactivity.
Bis(trifluoromethylsulfonyl)azanide;triethylsulfonium: Another variant with ethyl groups, which may have different catalytic properties.
The uniqueness of this compound lies in its specific combination of alkyl groups and its resulting properties, making it particularly effective in certain catalytic and solvent applications.
Properties
Molecular Formula |
C5H9F6NO4S3 |
|---|---|
Molecular Weight |
357.3 g/mol |
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;trimethylsulfanium |
InChI |
InChI=1S/C3H9S.C2F6NO4S2/c1-4(2)3;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h1-3H3;/q+1;-1 |
InChI Key |
AESCANJJKQXGHE-UHFFFAOYSA-N |
Canonical SMILES |
C[S+](C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















